molecular formula C43H53N8O7P B13836727 N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B13836727
M. Wt: 824.9 g/mol
InChI Key: SEYDEJSCFSWWFE-NLYYUFPJSA-N
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Description

N’-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with a multifaceted structure

Preparation Methods

The synthesis of N’-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the cyanoethoxy and di(propan-2-yl)amino groups. The final step involves the coupling of the purin-2-yl moiety with the dimethylmethanimidamide group. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

N’-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of certain bonds and formation of new products.

Scientific Research Applications

N’-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N’-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide can be compared with similar compounds such as:

    N’-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide analogs: These compounds share similar structural features but may have different functional groups or substituents.

    Purine derivatives: Compounds with a purine core structure, which may exhibit similar biological activities but differ in their specific interactions and effects.

    Phosphanyl compounds: Molecules containing phosphanyl groups, which may have comparable reactivity and applications in synthesis and industry.

Properties

Molecular Formula

C43H53N8O7P

Molecular Weight

824.9 g/mol

IUPAC Name

N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-36(57-41(37)50-28-45-38-39(50)47-42(48-40(38)52)46-27-49(5)6)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-37,41H,12,24-26H2,1-8H3,(H,47,48,52)/t36-,37+,41+,59?/m0/s1

InChI Key

SEYDEJSCFSWWFE-NLYYUFPJSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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